Dapoxetine - 119356-77-3

Dapoxetine

Catalog Number: EVT-298789
CAS Number: 119356-77-3
Molecular Formula: C21H23NO
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapoxetine Hydrochloride is a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE). [] It was the first compound developed specifically for this indication and represents a significant advance in sexual medicine. []

Future Directions
  • Combination Therapies: Evaluating the efficacy and safety of combining Dapoxetine with other treatment modalities, such as behavioral therapy, may provide synergistic benefits for managing PE. []

Desmethyldapoxetine

  • Compound Description: Desmethyldapoxetine is the primary active metabolite of Dapoxetine. It is formed by the demethylation of Dapoxetine, primarily by the cytochrome P450 enzyme CYP2D6. Like Dapoxetine, Desmethyldapoxetine is a selective serotonin reuptake inhibitor (SSRI). [, , , , ]
  • Relevance: The formation and pharmacokinetics of Desmethyldapoxetine are important considerations when studying the efficacy and safety of Dapoxetine. Some individuals with certain CYP2D6 genetic variations may metabolize Dapoxetine differently, potentially affecting the levels of Desmethyldapoxetine and influencing the drug's overall effect. [, , , , ]

Dapoxetine-N-oxide

  • Compound Description: Dapoxetine-N-oxide is a metabolite of Dapoxetine formed through N-oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4. It is considered a minor metabolite compared to Desmethyldapoxetine. [, , , ]
  • Relevance: Similar to Desmethyldapoxetine, the formation and pharmacokinetics of Dapoxetine-N-oxide are relevant to understanding Dapoxetine's overall metabolic profile. Variations in CYP3A4 activity can influence Dapoxetine-N-oxide levels. [, , , ]

Fluoxetine

  • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. []
  • Relevance: Fluoxetine is structurally similar to Dapoxetine. While Fluoxetine has been used off-label for premature ejaculation, Dapoxetine was specifically developed for this purpose and has a pharmacokinetic profile better suited for on-demand treatment. [, , , ]

Paroxetine

  • Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) prescribed as an antidepressant. Like other SSRIs, it has been used off-label for premature ejaculation. [, , ]
  • Relevance: Paroxetine's efficacy in treating premature ejaculation has been compared to Dapoxetine in clinical studies. While both demonstrate effectiveness, Dapoxetine's on-demand dosing provides a significant advantage over Paroxetine's daily regimen. [, , ]

Sertraline

  • Compound Description: Sertraline is another selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and sometimes prescribed off-label for premature ejaculation. []
  • Relevance: The clinical efficacy and tolerability of Sertraline have been compared with Dapoxetine for premature ejaculation treatment. Studies suggest that Dapoxetine might have a more favorable side effect profile with its on-demand dosing compared to the continuous administration of Sertraline. []

Tadalafil

  • Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. [, ]
  • Relevance: Tadalafil is often prescribed in conjunction with Dapoxetine for men experiencing both premature ejaculation and erectile dysfunction. This combination addresses both conditions and can lead to greater treatment satisfaction. [, ]

Sildenafil

  • Compound Description: Sildenafil, another phosphodiesterase type 5 (PDE5) inhibitor, is used for erectile dysfunction treatment. [, , ]
  • Relevance: Like Tadalafil, Sildenafil is often co-prescribed with Dapoxetine to effectively manage both premature ejaculation and erectile dysfunction in men. [, , ]

Tamsulosin

  • Compound Description: Tamsulosin is an alpha-blocker medication primarily used to treat benign prostatic hyperplasia (BPH). [, ]
  • Relevance: Studies have investigated the potential pharmacokinetic and pharmacodynamic interactions between Dapoxetine and Tamsulosin, particularly regarding their combined effects on blood pressure and orthostatic hypotension. Research indicates that Dapoxetine does not significantly affect the pharmacokinetics or orthostatic profile of Tamsulosin when co-administered in men on a stable Tamsulosin regimen. [, ]

Udenafil

  • Compound Description: Udenafil is a phosphodiesterase type 5 (PDE5) inhibitor, similar to Tadalafil and Sildenafil, used for treating erectile dysfunction. []
  • Relevance: Research has been conducted to investigate potential pharmacokinetic interactions between Udenafil and Dapoxetine when co-administered. Studies indicate no clinically significant interaction, suggesting that both medications can be safely used together. []

Evodiamine

  • Compound Description: Evodiamine is a bioactive alkaloid compound found in the Evodia rutaecarpa plant and known to have various pharmacological activities. []
  • Relevance: Studies on rats have shown that Evodiamine can significantly impact the pharmacokinetics of Dapoxetine and its metabolite, Desmethyldapoxetine. Evodiamine appears to inhibit the metabolism of Dapoxetine, leading to increased exposure to the parent drug and potentially influencing its effects. []
Source and Classification

Dapoxetine was developed by the pharmaceutical company Eli Lilly and later marketed by Johnson & Johnson under the brand name Priligy. The compound is classified as an SSRI, which are commonly used to treat various mood disorders, but dapoxetine's specific application in sexual health distinguishes it from other SSRIs.

Synthesis Analysis

Methods and Technical Details

The synthesis of dapoxetine has been explored through various methods, focusing on asymmetric synthesis to achieve high enantiomeric purity. One notable approach involves the use of chiral auxiliaries such as (S)-tert-butanesulfinamide, which aids in achieving stereoselectivity during the synthesis process.

  1. Asymmetric Synthesis: A practical method starts with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which undergoes condensation with (S)-tert-butanesulfinamide to form an imine. This intermediate is then reduced to yield dapoxetine with excellent enantiomeric purity (up to 99.3%) .
  2. Resolution Techniques: Another method involves resolving racemic dapoxetine using (+)-di-p-toluyl tartaric acid, leading to enantiomerically pure dapoxetine hydrochloride .
Molecular Structure Analysis

Structure and Data

Dapoxetine's molecular formula is C21_{21}H23_{23}N1_{1}O2_{2}, and its structure features a naphthalene ring connected to a phenylpropanol moiety. The compound's stereochemistry is crucial for its pharmacological activity, with the (S)-enantiomer being the therapeutically active form.

  • Molecular Weight: Approximately 329.42 g/mol
  • IUPAC Name: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-phenylpropan-1-amine
Chemical Reactions Analysis

Reactions and Technical Details

Dapoxetine undergoes several chemical reactions during its synthesis:

  1. Condensation Reaction: The initial step involves the formation of an imine through the condensation of an aldehyde with a primary amine.
  2. Reduction Reaction: The imine is then reduced using various reagents under controlled conditions to yield the desired amine product, dapoxetine.
  3. Salt Formation: Dapoxetine is often converted into its hydrochloride salt for stability and solubility purposes .
Mechanism of Action

Process and Data

Dapoxetine functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This increase in serotonin availability enhances neurotransmission, leading to improved ejaculatory control. The mechanism can be summarized as follows:

  1. Serotonin Reuptake Inhibition: Dapoxetine binds to serotonin transporters, preventing serotonin from being reabsorbed into presynaptic neurons.
  2. Increased Serotonin Levels: Elevated serotonin levels enhance mood and delay ejaculation by acting on specific receptors in the brain associated with sexual function.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dapoxetine exhibits several key physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water
  • Melting Point: Approximately 178–180 °C
  • pH: The pH of aqueous solutions typically ranges from 4 to 6 .
Applications

Scientific Uses

Dapoxetine's primary scientific application lies in its use as a treatment for premature ejaculation. It has been extensively studied for its efficacy and safety profile in clinical settings. Additionally, research continues into its potential off-label uses related to mood disorders due to its serotonergic effects.

Introduction to Premature Ejaculation (PE) and Dapoxetine

Historical Context and Evolution of PE as a Male Sexual Dysfunction

Premature ejaculation (PE) represents one of the most ancient documented male sexual dysfunctions, with medical descriptions appearing as early as 1887. For nearly a century, PE was conceptualized primarily through psychogenic frameworks, with therapeutic approaches dominated by behavioral interventions like Semans' "stop-start" technique (1956) and Masters and Johnson's "squeeze" technique (1970). The late 20th century witnessed a paradigm shift when clinical observations revealed that men taking selective serotonin reuptake inhibitors (SSRIs) for depression experienced significant ejaculatory delay. This serendipitous discovery catalyzed the off-label SSRI era, where antidepressants like paroxetine, fluoxetine, and sertraline became first-line PE treatments despite lacking formal indication [1] [7]. The historical classification of PE underwent significant evolution, from Schapiro's 1943 division into Types A (acquired) and B (lifelong), to the contemporary International Society for Sexual Medicine (ISSM) definitions distinguishing lifelong PE (primary, neurobiological origin) from acquired PE (secondary, often psychological or medical etiology) [2] [5]. This nosological refinement created the essential foundation for targeted pharmacotherapy development.

Epidemiological Significance of PE: Global Prevalence and Sociopsychological Impact

PE maintains a formidable epidemiological presence globally, with prevalence estimates ranging between 20-40% across diverse populations, establishing it as the most prevalent male sexual dysfunction worldwide. The Global Study of Sexual Attitudes and Behaviors (GSSAB) reported consistent 30% prevalence across all age groups, while the more rigorous Premature Ejaculation Prevalence and Attitude Survey documented 22.7% prevalence among men aged 18-70 years [1] [2]. Crucially, community-based stopwatch studies utilizing intravaginal ejaculatory latency time (IELT) measurements revealed that IELT distribution follows a positively skewed curve, with a median of 5.4 minutes (range: 0.55-44.1 minutes), confirming that IELTs <1 minute represent statistically abnormal values in Western populations [2] [3].

Table 1: Global Epidemiology of Premature Ejaculation

Epidemiological StudySample SizeAge RangeReported PrevalenceKey Methodological Notes
Global Study of Sexual Attitudes and Behaviors (GSSAB)27,500 men40-80 years~30%Self-reported across all age groups; youngest participants 40 years
Premature Ejaculation Prevalence and Attitude SurveyNot specified18-70 years22.7%Multinational survey
Community Stopwatch StudiesNot specifiedAdultsIELT <1 min: ~3-5%Positively skewed IELT distribution; median 5.4 min

The condition exerts profound sociopsychological repercussions, extending beyond sexual dissatisfaction to encompass diminished self-esteem, interpersonal difficulties, avoidance of intimacy, and substantial reductions in quality of life. Men with PE consistently report higher levels of ejaculation-related distress and reduced sexual confidence compared to non-PE populations, with negative effects permeating partner relationships [1] [4]. The significant disparity between population prevalence (20-30%) and treatment-seeking behavior (<10%) underscores the complex psychosocial barriers surrounding this condition, including embarrassment, misconceptions about treatability, and limited healthcare provider awareness [6].

Dapoxetine as a Paradigm Shift in PE Therapeutics: From Off-Label SSRIs to Targeted Pharmacotherapy

The development of dapoxetine hydrochloride marked a watershed moment in sexual medicine as the first compound specifically designed and clinically developed for on-demand PE treatment. While conventional SSRIs demonstrated efficacy, their pharmacokinetic profiles rendered them pharmacologically suboptimal—characterized by slow absorption (Tmax 5-8 hours), long elimination half-lives (16-24 hours), significant accumulation potential, and consequent adverse effect burdens including sexual dysfunction, weight gain, and discontinuation syndromes [5] [9]. Dapoxetine emerged from systematic drug design efforts to overcome these limitations through targeted pharmacokinetic optimization:

  • Rapid absorption: Tmax 1.01-1.27 hours
  • Short initial half-life: 1.31-1.42 hours
  • Minimal accumulation: Plasma concentrations decline to <5% of peak by 24 hours post-dose
  • Dose proportionality: Linear pharmacokinetics unaffected by multiple dosing [3] [9]

This distinctive profile facilitated the on-demand dosing paradigm (1-3 hours before intercourse), circumventing the need for continuous daily dosing required by conventional SSRIs. Dapoxetine received its first regulatory approval in 2008 and subsequently gained authorization in >50 countries, establishing itself as the first evidence-based pharmacotherapy specifically indicated for PE [5] [8]. Its development represented the culmination of three decades of neurobiological research into the serotonergic control of ejaculation, validating the central role of 5-HT transporters and receptors in ejaculatory physiology [7] [10].

Table 2: Pharmacokinetic Comparison of Dapoxetine vs. Conventional SSRIs Used in PE

Pharmacokinetic ParameterDapoxetineParoxetineSertralineFluoxetine
Time to Peak (Tmax)1.01-1.27 hours5-8 hours4-6 hours6-8 hours
Initial Half-life1.31-1.42 hoursNot applicableNot applicableNot applicable
Terminal Half-life18.7-21.9 hours16-24 hours24-26 hours96-144 hours
Accumulation PotentialMinimalSignificantModeratePronounced
Dosing Regimen for PEOn-demand 1-3h before intercourseDaily continuousDaily continuousDaily continuous

Properties

CAS Number

119356-77-3

Product Name

Dapoxetine

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N

SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

dapoxetine
dapoxetine hydrochloride
LY 210448
LY-210448
N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine
Priligy

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.